molecular formula C16H20N2O4 B3325430 tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate CAS No. 2124261-93-2

tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate

Cat. No.: B3325430
CAS No.: 2124261-93-2
M. Wt: 304.34 g/mol
InChI Key: VJGYFNNBICWLMW-UHFFFAOYSA-N
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Description

Tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate is a synthetic organic compound widely studied for its diverse chemical properties and biological activities. As a derivative of benzoazepine, it presents intriguing structural features that make it a subject of interest in pharmaceutical and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate typically involves multi-step organic reactions. The process generally starts with the formation of the benzo[b]azepine scaffold, followed by specific functional group modifications to introduce the tert-butyl carbamate moiety.

Industrial Production Methods: In an industrial setting, the production of this compound may be scaled up using optimized reaction conditions to maximize yield and purity. Catalysts, solvents, and temperature control play crucial roles in ensuring efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes a variety of chemical reactions, including:

  • Oxidation: Often involving reagents like KMnO₄ or CrO₃.

  • Reduction: Utilizing agents like NaBH₄ or LiAlH₄.

  • Substitution Reactions: Particularly nucleophilic substitutions using alkyl halides or other electrophiles.

Common Reagents and Conditions: Common reagents include:

  • Oxidizing agents (for oxidation reactions)

  • Reducing agents (for reduction reactions)

  • Bases or acids to catalyze substitution reactions.

Major Products Formed: The products formed depend on the specific reaction conditions. For instance, oxidation might yield ketones or carboxylic acids, while reduction typically results in alcohols or amines.

Scientific Research Applications

Tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate finds applications in various fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Studied for its potential interaction with biological macromolecules.

  • Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.

  • Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The pathways often implicated include modulation of enzymatic activity or interference with signal transduction processes.

Comparison with Similar Compounds

Compared to other benzo[b]azepine derivatives, tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate showcases unique attributes, such as enhanced stability and selectivity in biological systems. Similar Compounds Include:

  • 1-Methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

  • Tert-butyl 1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylcarbamate

This gives you a broad yet detailed overview of this compound. Is there a specific part that intrigues you more?

Properties

IUPAC Name

tert-butyl N-(1-methyl-2,5-dioxo-3,4-dihydro-1-benzazepin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)17-11-9-13(19)10-7-5-6-8-12(10)18(4)14(11)20/h5-8,11H,9H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGYFNNBICWLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)C2=CC=CC=C2N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 3-t-butyloxycarbonylamino-3,4-dihydro-1H-1-benzazepine-2,5-dione (500 mg, 1.72 mmol) in 25 ml anhydrous DMF was-added cesium carbonate (562 mg) followed by iodomethane (215 μl). The reaction was stirred for one hour, diluted with ethyl acetate and then washed with water. The organic phase was separated, washed with brine, dried (MgSO4) and concentrated to give a yellow solid. Tritiation with diethyl ether gave 3-t-butyloxycarbonylamino-1-methyl-3,4-dihydro-1H-1-benzazepine-2,5-dione as a colourless solid. 1H NMR (250 MHz, CDH3) δ 7.64-7.50 (M, 2H) 7.38-7.24 (t, 1H) 7.20-7.60 (d, 1H,) 5.78-5.66 (br d, 1H,) 4.98-4.82 (M, 1H) 3.40 (s, 3H) 3.36-3.20 (dd, 2H) 2.98-2.80 (dd, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
562 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
215 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 3-tertbutyloxycarbonylamino-2,3,4,5-tetrahydro-2,5-dioxobenzo[b]azepine (5 g, 17.2 mmole) in DMF (50 mL) was treated with potassium carbonate (4.76 g, 34.4 mmole) and methyl iodide (4.88 g, 34.4 mmole). The reaction was stirred at ambient temperature for 4 hours. The mixture was diluted with ethyl acetate (300 ml) and saturated aqueous sodium hydrogen carbonate (500 ml). The organic layer was separated and the aqueous layer was extracted again with ethyl acetate (2×300 ml). The organic layers were combined, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo. The resulting solid was swished with warm ethyl ether (200 mL) and collected by filtration to give 4.1 g of the product. mp 205°-206° C.
Quantity
4.76 g
Type
reactant
Reaction Step One
Quantity
4.88 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate
Reactant of Route 4
tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate

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